molecular formula C7H7BrN2O B13647708 6-(Bromomethyl)nicotinamide

6-(Bromomethyl)nicotinamide

Katalognummer: B13647708
Molekulargewicht: 215.05 g/mol
InChI-Schlüssel: SLDMPUILFJHVLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Bromomethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a bromomethyl group attached to the 6th position of the nicotinamide ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)nicotinamide typically involves the bromination of nicotinamide derivatives. One common method is the reaction of nicotinamide with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetone . The reaction conditions usually require controlled temperatures to ensure the selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Bromomethyl)nicotinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

    Cyclization Reactions: Under specific conditions, this compound can undergo cyclization to form ring structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce brominated nicotinic acid derivatives .

Wissenschaftliche Forschungsanwendungen

6-(Bromomethyl)nicotinamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 6-(Bromomethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and causing mitochondrial depolarization . The compound’s effects are mediated through its interaction with cellular proteins and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Bromomethyl)nicotinamide is unique due to its specific bromomethyl substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications that require selective interactions with biological molecules.

Eigenschaften

Molekularformel

C7H7BrN2O

Molekulargewicht

215.05 g/mol

IUPAC-Name

6-(bromomethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H7BrN2O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,3H2,(H2,9,11)

InChI-Schlüssel

SLDMPUILFJHVLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C(=O)N)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.